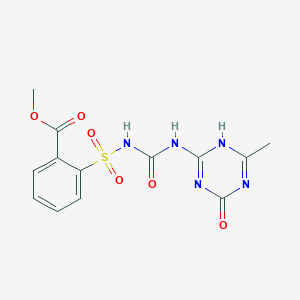

Desmethyl Metsulfuron-methyl

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Metsulfuron-methyl involves the hydrolysis of Metsulfuron-methyl. The process typically includes the following steps:

Hydrolysis: Metsulfuron-methyl is subjected to hydrolysis under acidic or basic conditions to remove the methyl group, resulting in this compound.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrolysis: Large quantities of Metsulfuron-methyl are hydrolyzed in reactors under controlled conditions.

Separation and Purification: The resulting product is separated and purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: Desmethyl Metsulfuron-methyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Desmethyl Metsulfuron-methyl has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on plant physiology and metabolism.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

Industry: Used in the development of new herbicides and agrochemicals.

Mécanisme D'action

Desmethyl Metsulfuron-methyl exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants. The molecular targets include the ALS enzyme and associated pathways involved in amino acid synthesis .

Comparaison Avec Des Composés Similaires

Metsulfuron-methyl: The parent compound, also a sulfonylurea herbicide.

Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.

Tribenuron-methyl: A sulfonylurea herbicide used for broadleaf weed control.

Uniqueness: Desmethyl Metsulfuron-methyl is unique due to its specific degradation pathway from Metsulfuron-methyl, which imparts distinct chemical properties and reactivity. Its structural features allow for targeted inhibition of the ALS enzyme, making it a valuable tool in both agricultural and research settings.

Activité Biologique

Desmethyl metsulfuron-methyl, a metabolite of the herbicide metsulfuron-methyl, is a sulfonylurea compound widely used in agricultural practices for its efficacy in controlling broadleaf weeds and some annual grasses. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety in various ecosystems.

This compound functions primarily by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts cell division and growth, leading to plant death. The compound exhibits systemic activity, allowing it to be absorbed through both foliage and roots, which enhances its effectiveness against target weeds.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₅O₅S |

| Molecular Weight | 305.31 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at neutral pH |

| Mode of Action | ALS inhibitor |

Herbicidal Efficacy

This compound demonstrates significant herbicidal activity at low application rates. Studies indicate that it can effectively control various weed species, particularly those that are susceptible to ALS inhibitors. For instance, research has shown that the effective dose for 50% fresh weight reduction (ED50) in certain weed populations can exceed the recommended field dose (RFD) by several times, indicating a high tolerance level among some species .

Environmental Impact

The environmental fate of this compound is influenced by soil characteristics such as temperature, moisture content, and pH. The compound is known to degrade more rapidly under acidic conditions and higher moisture levels. Its degradation products include several metabolites, which can persist in the environment but generally exhibit lower toxicity compared to the parent compound .

Case Study: Toxicity to Aquatic Organisms

A study assessing the chronic toxicity of this compound on freshwater species revealed that phototrophic organisms are particularly sensitive to this herbicide. The lowest chronic toxicity value reported was 0.054 µg/L for freshwater macrophytes over an 8-day exposure period . This highlights the potential risk posed to aquatic ecosystems when the compound is applied in agricultural settings.

Table 2: Toxicity Data for this compound

| Organism Type | Toxicity Value (µg/L) | Study Duration |

|---|---|---|

| Freshwater Macrophyte | 0.054 | 8 days |

| Fish | 64.8 | Acute exposure |

| Algae | Varies | Chronic exposure |

Metabolism and Residues

Research indicates that this compound is subject to microbial degradation in soil, with various metabolites identified during studies. The degradation process can lead to the formation of non-herbicidal products, which may reduce the overall environmental impact of the herbicide over time .

Table 3: Major Metabolites of this compound

| Metabolite | Percentage Formation (%) | Study Conditions |

|---|---|---|

| Sulfonamide | Up to 17% | Laboratory |

| Sulfonamide Acid | Up to 29% | Field |

| Saccharin | Up to 47% | Laboratory |

Propriétés

IUPAC Name |

methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRRTPZSEWGCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028360 | |

| Record name | Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.